molecular formula C10H13F3N2O2 B8434984 ethyl 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

ethyl 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8434984
M. Wt: 250.22 g/mol
InChI Key: KKWZBIRMUJVMJN-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Diisobutylaluminium hydride (99 mL, 120 mmol, 1.2 M solution in toluene) was added to ethyl 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (WO 2007071900, 12 g, 48 mmol) in toluene (220 mL) at −78° C. The reaction mixture was stirred at −78° C. for 2 hours then poured into aqueous HCl (100 mL, 2M). The mixture was stirred for 4 hours at room temperature then extracted with EtOAc (400 mL). The organic phase was washed with water (200 mL), brine (200 mL) and dried over sodium sulphate. The filtrate was evaporated in vacuo to afford the title compound as a colourless oil (100%, 10.5 g).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH:11]([N:14]1[C:18]([C:19]([F:22])([F:21])[F:20])=[C:17]([C:23](OCC)=[O:24])[CH:16]=[N:15]1)([CH3:13])[CH3:12].Cl>C1(C)C=CC=CC=1>[CH:11]([N:14]1[C:18]([C:19]([F:21])([F:20])[F:22])=[C:17]([CH2:23][OH:24])[CH:16]=[N:15]1)([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)N1N=CC(=C1C(F)(F)F)C(=O)OCC
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 hours at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (400 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)N1N=CC(=C1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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